
1,3,3-Trichlorononane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,3-Trichlorononane is an organic compound with the molecular formula C9H17Cl3 It is a chlorinated hydrocarbon, characterized by the presence of three chlorine atoms attached to a nonane backbone
Métodos De Preparación
1,3,3-Trichlorononane can be synthesized through the Kharasch addition reaction, which involves the free radical addition of trichloromethyl compounds to alkenes. For instance, the synthesis of 1,1,3-trichlorononane from 1-octene and chloroform using an iron-based catalyst is a notable example . The reaction proceeds as follows: [ \text{CH}_3(\text{CH}_2)_5\text{CH=CH}_2 + \text{HCCl}_3 \rightarrow \text{CH}_3(\text{CH}_2)_5\text{CH(Cl)-CH}_2\text{CHCl}_2 ]
Análisis De Reacciones Químicas
1,3,3-Trichlorononane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Hydrolysis: In the presence of water and a suitable catalyst, this compound can undergo hydrolysis to form alcohols and other derivatives.
Common reagents used in these reactions include strong acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents.
Aplicaciones Científicas De Investigación
1,3,3-Trichlorononane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex chlorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism by which 1,3,3-Trichlorononane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can affect various biochemical pathways, resulting in a range of biological effects .
Comparación Con Compuestos Similares
1,3,3-Trichlorononane can be compared with other chlorinated hydrocarbons, such as:
1,3,3-Trichloropentane: Similar in structure but with a shorter carbon chain.
1,2,3-Trichloropropane: Known for its use as a solvent and its potential health hazards.
1,3,5-Trichlorobenzene: An aromatic compound with different chemical properties and applications.
Propiedades
Número CAS |
75296-43-4 |
|---|---|
Fórmula molecular |
C9H17Cl3 |
Peso molecular |
231.6 g/mol |
Nombre IUPAC |
1,3,3-trichlorononane |
InChI |
InChI=1S/C9H17Cl3/c1-2-3-4-5-6-9(11,12)7-8-10/h2-8H2,1H3 |
Clave InChI |
JBMBEJJRVQKFRZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCCl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


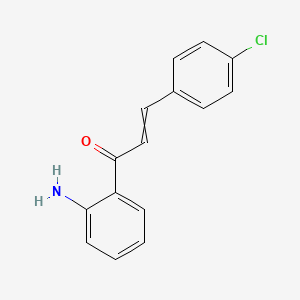
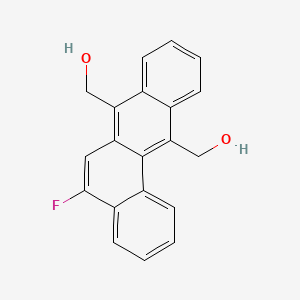



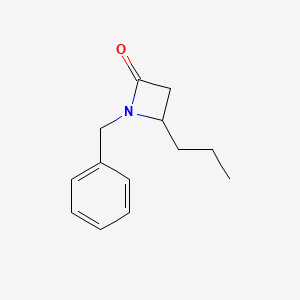
![4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline](/img/structure/B14445587.png)
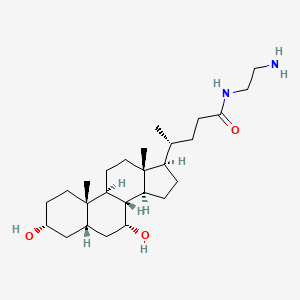

![Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate](/img/structure/B14445597.png)


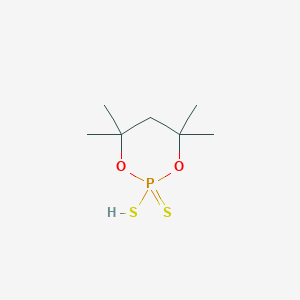
![4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)-](/img/structure/B14445624.png)
